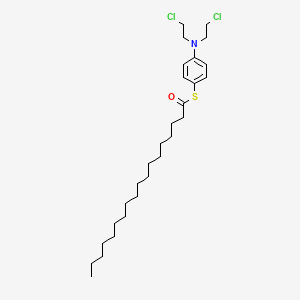
S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate: This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to a phenyl ring, which is further linked to an octadecanethioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate typically involves the reaction of 4-(bis(2-chloroethyl)amino)phenyl derivatives with octadecanethioic acid. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to secondary amines.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an alkylating agent, which can modify biological molecules like DNA and proteins.
Medicine: Investigated for its potential use in chemotherapy due to its ability to form cross-links with DNA, leading to cell death.
Industry: Utilized in the development of new materials and as a component in specialized coatings and adhesives.
Mecanismo De Acción
The mechanism of action of S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl)amino group can form cross-links with DNA, leading to the disruption of DNA replication and transcription. This alkylating activity is the basis for its potential use in chemotherapy, where it can induce cell death in rapidly dividing cancer cells.
Comparación Con Compuestos Similares
Chlorambucil: A chemotherapy drug with a similar bis(2-chloroethyl)amino group, used in the treatment of chronic lymphocytic leukemia and lymphomas.
Melphalan: Another chemotherapy agent with a similar structure, used to treat multiple myeloma and ovarian cancer.
Uniqueness: S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate is unique due to the presence of the octadecanethioate moiety, which may impart different solubility and pharmacokinetic properties compared to other similar compounds
Propiedades
Número CAS |
67497-48-7 |
|---|---|
Fórmula molecular |
C28H47Cl2NOS |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
S-[4-[bis(2-chloroethyl)amino]phenyl] octadecanethioate |
InChI |
InChI=1S/C28H47Cl2NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)33-27-20-18-26(19-21-27)31(24-22-29)25-23-30/h18-21H,2-17,22-25H2,1H3 |
Clave InChI |
XMZWSZSKBOFKRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)SC1=CC=C(C=C1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)

![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
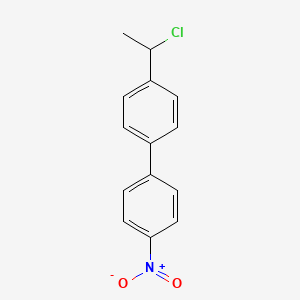
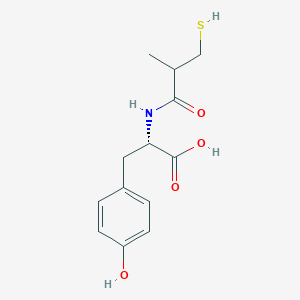
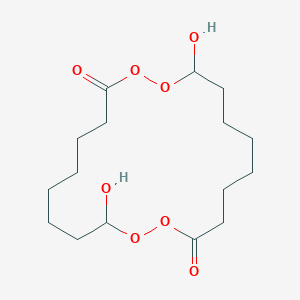
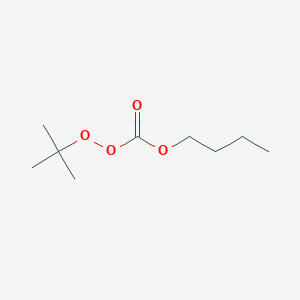
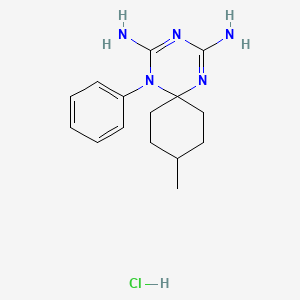
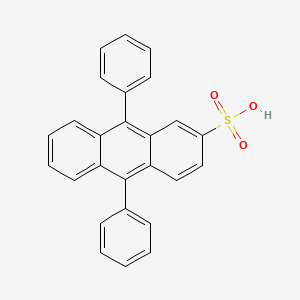
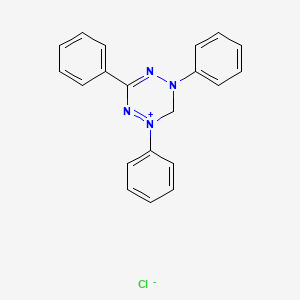
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
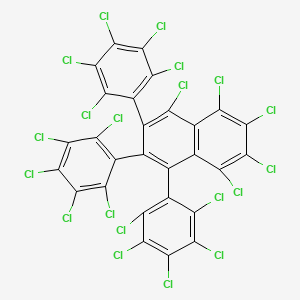
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
